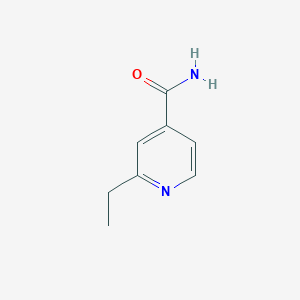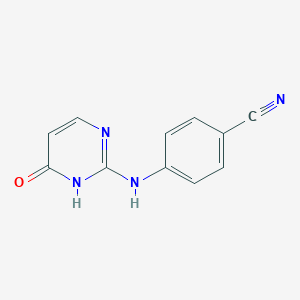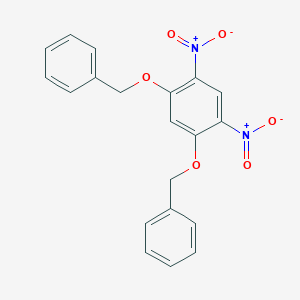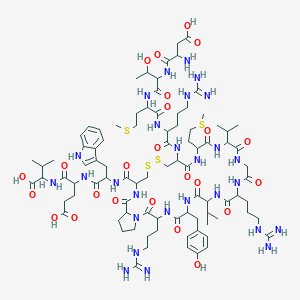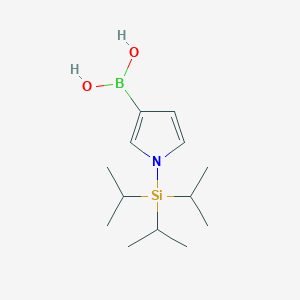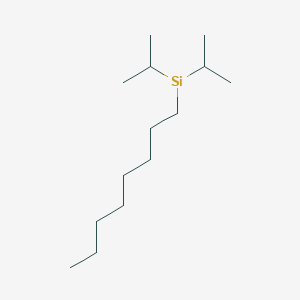
Octyldi(propan-2-yl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyldi(propan-2-yl)silyl: is a versatile chemical compound with the molecular formula C14H31Si . It is widely used in scientific research due to its unique properties, which enable its application in various fields, including materials science, organic synthesis, and surface modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyldi(propan-2-yl)silyl typically involves the reaction of octylsilane with isopropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
Octylsilane+Isopropyl chlorideCatalystthis compound+By-products
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Reactant Preparation: Purification of octylsilane and isopropyl chloride.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pressure conditions.
Purification: Removing by-products and unreacted starting materials through distillation or chromatography.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions: Octyldi(propan-2-yl)silyl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols.
Reduction: Can be reduced to form silanes.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
Octyldi(propan-2-yl)silyl is used in a wide range of scientific research applications, including:
Materials Science: Used as a surface modifier to enhance the properties of materials.
Organic Synthesis: Employed as a protecting group for alcohols and amines.
Surface Modification: Applied in the modification of surfaces to improve hydrophobicity and other surface properties.
Wirkmechanismus
The mechanism by which Octyldi(propan-2-yl)silyl exerts its effects involves the formation of strong silicon-oxygen bonds. This interaction is crucial in its role as a protecting group in organic synthesis, where it temporarily shields reactive sites from unwanted reactions. The molecular targets include hydroxyl and amino groups, and the pathways involved are primarily related to the formation and cleavage of silyl ethers .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl (TMS): Commonly used as a protecting group for alcohols.
Triethylsilyl (TES): Similar to TMS but with slightly different steric properties.
Tert-Butyldimethylsilyl (TBS): Offers greater steric hindrance compared to TMS and TES.
Uniqueness: Octyldi(propan-2-yl)silyl is unique due to its combination of octyl and isopropyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where both protection and subsequent deprotection are required under mild conditions .
Eigenschaften
InChI |
InChI=1S/C14H31Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMCABWPRGHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583636 |
Source


|
| Record name | Octyldi(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-19-2 |
Source


|
| Record name | Octyldi(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
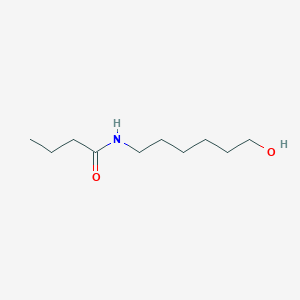
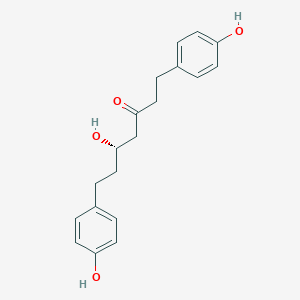
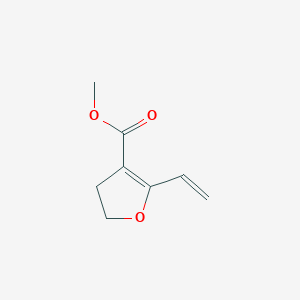

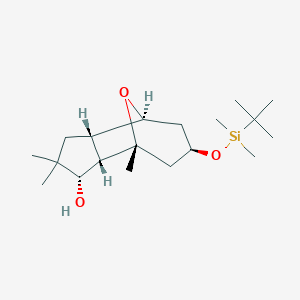


![1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one](/img/structure/B143561.png)
